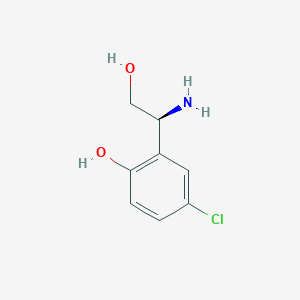
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a chlorinated phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a chlorinated phenol derivative.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Specific biochemical pathways that the compound may influence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure with a bromine atom instead of chlorine.
(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Atom: The presence of the chlorine atom may impart unique reactivity and properties compared to its bromine or fluorine analogs.
Chirality: The specific stereochemistry (s) may result in different biological activity compared to its ® enantiomer.
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI-Schlüssel |
KXSKYLCQWOEVGA-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CO)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















